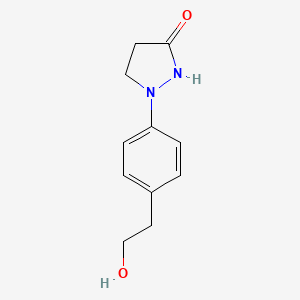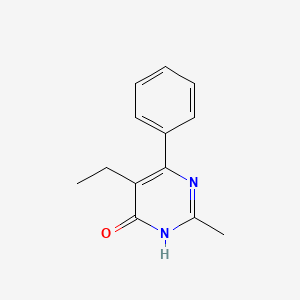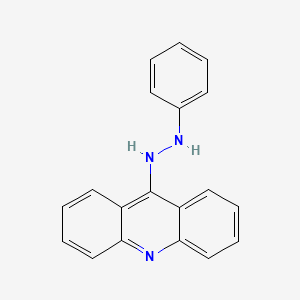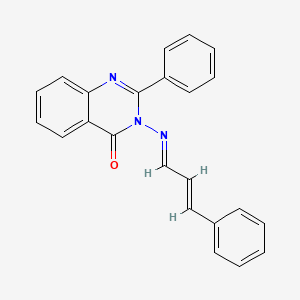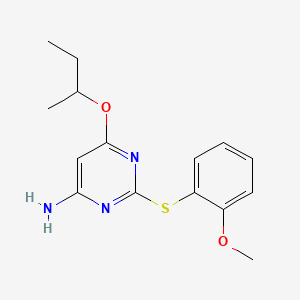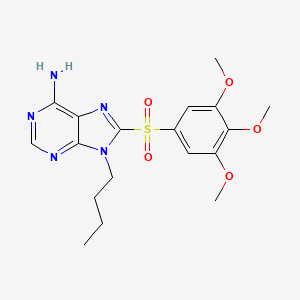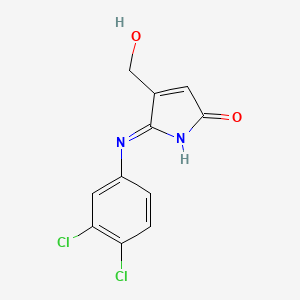
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrol-2-one core structure, substituted with a 3,4-dichlorophenyl group and a hydroxymethyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrol-2-one precursor. One common method involves the use of a condensation reaction between 3,4-dichloroaniline and a hydroxymethyl-substituted pyrrol-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((3,4-Dichlorophenyl)amino)-2H-pyrrol-2-one: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
5-((3,4-Dichlorophenyl)amino)-4-methyl-2H-pyrrol-2-one: Contains a methyl group instead of a hydroxymethyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the presence of both the 3,4-dichlorophenyl group and the hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61610-36-4 |
|---|---|
Molekularformel |
C11H8Cl2N2O2 |
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(4-9(8)13)14-11-6(5-16)3-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |
InChI-Schlüssel |
QDBRGRJBKYKLSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C2C(=CC(=O)N2)CO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


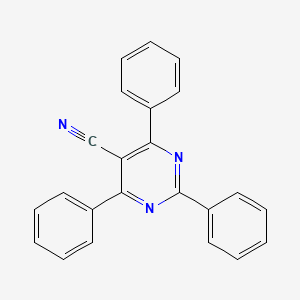
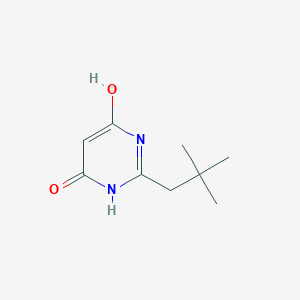

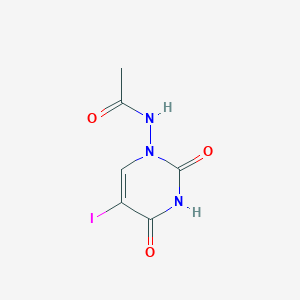
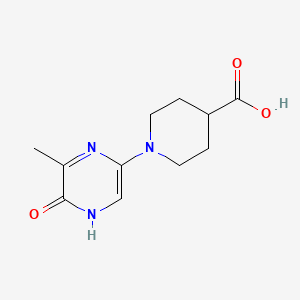
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

